molecular formula C17H21NO4 B11936296 Cocaine-d3 (CRM)

Cocaine-d3 (CRM)

Cat. No.: B11936296
M. Wt: 306.37 g/mol
InChI Key: ZPUCINDJVBIVPJ-FIBGUPNXSA-N
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Description

Cocaine-d3 (Certified Reference Material) is a deuterated form of cocaine, where three hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cocaine. It is structurally categorized as a tropane alkaloid and is often utilized in forensic and toxicological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cocaine-d3 involves the incorporation of deuterium into the cocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the esterification of ecgonine methyl ester with benzoyl chloride in the presence of deuterated methanol .

Industrial Production Methods: Industrial production of Cocaine-d3 follows stringent protocols to ensure the purity and consistency of the product. The process involves multiple steps of purification and characterization to meet the standards required for a Certified Reference Material. The final product is often formulated as a solution in acetonitrile .

Chemical Reactions Analysis

Types of Reactions: Cocaine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Benzoylecgonine-d3
  • Ecgonine methyl ester-d3
  • Benzoic acid

Scientific Research Applications

Cocaine-d3 is extensively used in scientific research, particularly in:

Mechanism of Action

Cocaine-d3 exerts its effects by blocking the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the post-synaptic neurons. The primary molecular targets are the dopamine transporters, which are inhibited by Cocaine-d3, leading to its psychoactive effects .

Comparison with Similar Compounds

Uniqueness: Cocaine-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from the non-labeled cocaine in analytical applications .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

306.37 g/mol

IUPAC Name

methyl 3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/i1D3

InChI Key

ZPUCINDJVBIVPJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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